molecular formula C5H4F4N4O B1228225 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide

2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B1228225
M. Wt: 212.11 g/mol
InChI Key: KYEPABKMBWLEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide is an aromatic amide.

Scientific Research Applications

Synthesis Techniques

  • Microwave-assisted synthesis techniques have been developed for compounds like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide. These techniques utilize nucleophilic opening of the succinimide ring, leading to the formation of the 1,2,4-triazole ring (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Applications

  • Certain derivatives of 1H-1,2,4-triazole, like 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, have been synthesized and shown to possess moderate to good antimicrobial potential against various bacterial and fungal strains (Kaushik & Luxmi, 2017).

Energetic Materials and Gas Generators

  • Triazole-based molecules, including those with 1H-1,2,4-triazole, have been explored for potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation and significant energy contribution, which makes them suitable for energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

Antifungal and Antibacterial Agents

  • Novel derivatives of propanamide, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and display significant antibacterial and antifungal activities. These compounds are structurally similar to 2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide and indicate the potential for similar compounds in antimicrobial applications (Helal et al., 2013).

Green Primary Energetic Materials

  • Derivatives of 1,2,4-triazole, such as N-(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)nitramide, have been synthesized as high-energy-density materials with potential as eco-friendly primary explosives. These compounds show good detonation performances, suggesting the viability of similar triazole-based compounds in this field (Liu et al., 2017).

properties

Product Name

2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide

Molecular Formula

C5H4F4N4O

Molecular Weight

212.11 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C5H4F4N4O/c6-2(7)5(8,9)3(14)12-4-10-1-11-13-4/h1-2H,(H2,10,11,12,13,14)

InChI Key

KYEPABKMBWLEQE-UHFFFAOYSA-N

SMILES

C1=NNC(=N1)NC(=O)C(C(F)F)(F)F

Canonical SMILES

C1=NNC(=N1)NC(=O)C(C(F)F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 5
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 6
2,2,3,3-tetrafluoro-N-(1H-1,2,4-triazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.